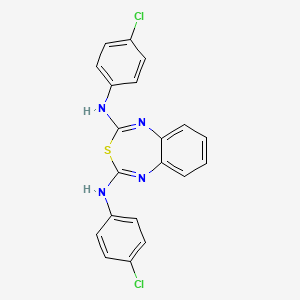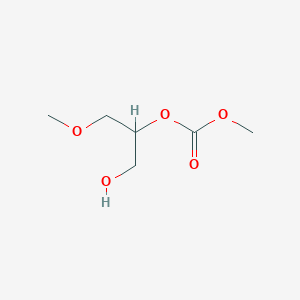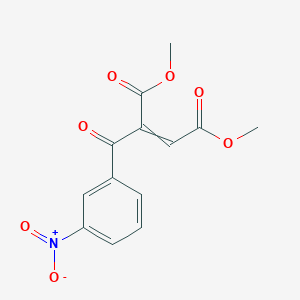
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It features a nitro group, a tetrazole ring, and a carbamoyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Formation of Tetrazole Ring: The nitrated benzamide is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.
Carbamoylation: The resulting compound is treated with phosgene or a suitable carbamoylating agent to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-N-(2H-tetrazol-5-ylcarbamoyl)benzamide.
Substitution: Formation of substituted tetrazole derivatives.
科学的研究の応用
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as explosives or propellants.
作用機序
The mechanism of action of 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-nitro-1,2,4-triazol-5-one: A heterocyclic compound with similar explosive characteristics.
3-nitrobenzamide: Lacks the tetrazole ring and carbamoyl group, making it less versatile in certain applications.
N-(2H-tetrazol-5-ylcarbamoyl)benzamide:
Uniqueness
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not seen in similar compounds.
特性
CAS番号 |
521058-43-5 |
|---|---|
分子式 |
C9H7N7O4 |
分子量 |
277.20 g/mol |
IUPAC名 |
3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H7N7O4/c17-7(5-2-1-3-6(4-5)16(19)20)10-9(18)11-8-12-14-15-13-8/h1-4H,(H3,10,11,12,13,14,15,17,18) |
InChIキー |
CBVKYWOYOUYKAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
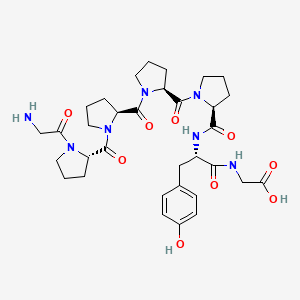
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
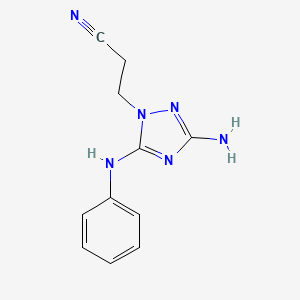
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
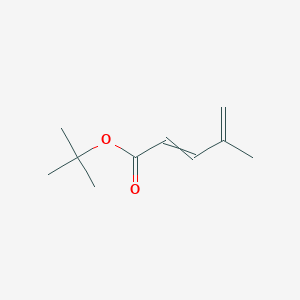
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
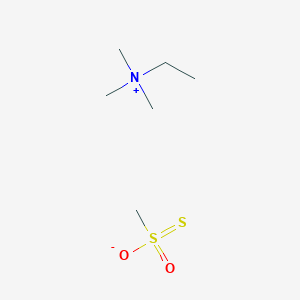
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
